molecular formula C16H12N4O4 B3129468 ethyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1H-indole-2-carboxylate CAS No. 339099-08-0

ethyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1H-indole-2-carboxylate

Cat. No.: B3129468
CAS No.: 339099-08-0
M. Wt: 324.29 g/mol
InChI Key: WSIDZYFVUJJSFF-UHFFFAOYSA-N
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Description

“Ethyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1H-indole-2-carboxylate” is a chemical compound with the molecular formula C32H28N4O4 . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Synthesis and Reactivity

Research on compounds closely related to ethyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1H-indole-2-carboxylate focuses on their synthesis and chemical reactivity. For instance, studies have documented the synthesis of various pyrimidinyl and pyrrolopyrimidinyl derivatives through cyclization reactions and their potential enzymatic activities. These synthetic pathways often involve interactions with hydrazines, ortho-phenylenediamine, and other reagents to obtain new compounds with potential biological activity (Mohamed Abd & Gawaad Awas, 2008).

Crystal and Molecular Structure Analysis

The determination of crystal and molecular structures of such compounds is crucial for understanding their chemical properties and potential applications. For example, the crystal and molecular structure of similar pyrrole- and pyrimidine-derivatives has been elucidated through X-ray analysis, providing valuable insights into their structural characteristics and potential for further chemical modifications (M. V. Dmitriev, P. Silaichev, & A. N. Maslivets, 2015).

Optical Characterizations and Applications

Some studies have focused on the optical properties of pyrimidine fused compounds, investigating their potential applications in photodiode technology. For instance, novel ethyl amino-cyano-dioxo-tetrahydro-benzoquinoline derivatives have been synthesized and their thin films analyzed for molecular, structural, and morphological characteristics. These analyses revealed unique optical properties suitable for organic photodiode applications (Nadia Ali Ahmed Elkanzi et al., 2020).

Antimicrobial Activity

Additionally, certain derivatives have been evaluated for their antimicrobial activity, suggesting the potential of these compounds in medical and pharmaceutical research. The synthesis of chromeno[2,3-d]pyrimidinone derivatives, for example, demonstrated significant antimicrobial properties against various bacterial and fungal strains, highlighting the relevance of these compounds in developing new antimicrobial agents (M. Ghashang, S. S. Mansoor, & K. Aswin, 2013).

Properties

IUPAC Name

ethyl 3-(5-cyano-2,4-dioxopyrimidin-1-yl)-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O4/c1-2-24-15(22)12-13(10-5-3-4-6-11(10)18-12)20-8-9(7-17)14(21)19-16(20)23/h3-6,8,18H,2H2,1H3,(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSIDZYFVUJJSFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC=C2N1)N3C=C(C(=O)NC3=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ethyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1H-indole-2-carboxylate
Reactant of Route 3
Reactant of Route 3
ethyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1H-indole-2-carboxylate
Reactant of Route 4
Reactant of Route 4
ethyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1H-indole-2-carboxylate
Reactant of Route 5
ethyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1H-indole-2-carboxylate
Reactant of Route 6
ethyl 3-[5-cyano-2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl]-1H-indole-2-carboxylate

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